(4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a synthetic aryl boronic acid derivative. While there is limited information regarding its source and classification, its role in scientific research primarily revolves around its use as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. []
(4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative characterized by its unique molecular structure and potential applications in various scientific fields. It is classified under boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This compound has garnered attention due to its potential therapeutic applications, particularly in medicinal chemistry.
The compound can be synthesized through various organic chemistry methods, leveraging the properties of boronic acids and their derivatives. Its molecular formula is C12H15B2F2N2O4S, and it has a molecular weight of 336.14 g/mol.
The synthesis of (4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves several key steps:
These steps may involve optimization for yield and purity to ensure scalability for industrial production.
The synthesis requires careful control of reaction conditions such as temperature, pressure, and reaction time to maximize yield. Catalysts used in the borylation process can include palladium or nickel-based catalysts, which facilitate the formation of carbon-boron bonds.
The compound features a phenyl ring substituted with a sulfonyl group and a boronic acid group, alongside fluorine atoms at positions 4 and 5. The presence of the piperazine moiety contributes to its unique chemical behavior.
This structure indicates the arrangement of atoms within the molecule, highlighting functional groups that contribute to its reactivity.
(4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid can undergo several types of chemical reactions:
These reactions require specific conditions such as temperature control and the presence of catalysts to facilitate desired transformations efficiently.
The mechanism of action for (4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols through its boronic acid functional group. This interaction allows for the formation of stable boronate esters when reacting with suitable nucleophiles.
This mechanism is crucial in applications such as sensor design for biomolecules, where specificity and binding affinity are essential for effective detection .
Relevant data regarding melting point or boiling point may vary based on purity and specific synthesis methods used .
(4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid has several applications across different fields:
Boronic acids serve as indispensable electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling efficient carbon-carbon bond formation under physiological-compatible conditions. This synthetic methodology leverages the unique reactivity of the boron atom, which undergoes transmetalation via a tetracoordinated boronate intermediate before reductive elimination yields the biaryl product. The aryl boronic acid moiety in (4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid functions as a chemically stable yet highly reactive handle for constructing complex pharmaceutical architectures. Its electrophilic character persists despite the electron-donating piperazine substituent, attributable to the ortho-difluoro substitution pattern that counterbalances electronic effects [3] [7].
The compound’s synthetic utility is amplified by its compatibility with diverse catalytic systems. While palladium remains the predominant catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), nickel-based catalysts offer economic advantages for industrial-scale applications. The reaction proceeds efficiently in aqueous-organic biphasic systems at mild temperatures (50-80°C), preserving the integrity of the acid-sensitive piperazine-sulfonyl component. Base selection (typically K₂CO₃ or CsF) critically influences transmetalation efficiency by facilitating boronate formation—a step verified through mass spectrometric characterization of intermediates [3] [7].
Table 1: Suzuki-Miyaura Cross-Coupling Parameters for Aryl Boronic Acid Derivatives
Catalyst System | Base | Solvent | Temperature (°C) | Yield Range (%) |
---|---|---|---|---|
Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 75-92 |
PdCl₂(dppf) (1-3 mol%) | CsF | DMF/H₂O | 60 | 68-85 |
NiCl₂(dppe) (5-8 mol%) | K₃PO₄ | EtOH/H₂O | 50 | 55-78 |
Beyond synthetic applications, the boronic acid group confers biological targeting capabilities through reversible covalent interactions with nucleophilic residues (Ser, Thr, His) in enzyme active sites. This dynamic binding mechanism underpins the therapeutic action of FDA-approved boronic acid drugs like bortezomib (proteasome inhibitor) and vaborbactam (β-lactamase inhibitor). The compound’s boronic acid group positions it as a candidate for inhibiting serine hydrolases or proteases, with potential applications in oncology and antimicrobial therapy [1] [5].
The piperazine ring linked via a sulfonyl group constitutes a privileged pharmacophore in drug design, enhancing aqueous solubility while enabling target-specific interactions. In this compound, the N-methylpiperazine sulfonyl group adopts a conformation that optimizes hydrogen bonding with biological targets. The sulfonamide’s sulfonyl oxygen atoms act as hydrogen bond acceptors, while the piperazine nitrogen (N⁴) may protonate under physiological conditions to form cationic species that enhance solubility and participate in electrostatic interactions. This moiety serves as a bioisostere for carboxylic acids, mimicking their hydrogen-bonding patterns while offering superior metabolic stability and membrane permeability [4] [9].
Piperazine-sulfonyl hybrids demonstrate diverse pharmacological activities including anticancer, antibacterial, and enzyme inhibitory actions. The sulfonamide component facilitates binding to zinc-containing enzymes like carbonic anhydrases (CAs), while the piperazine’s conformational flexibility enables optimal positioning within protein cavities. Molecular docking studies indicate that derivatives incorporating this motif inhibit tumor-associated hCA IX with subnanomolar affinity (Kᵢ = 0.4 nM), suggesting potential for targeting hypoxic tumor microenvironments. The electron-withdrawing sulfonyl group also modulates the electronic properties of the adjacent boronic acid, influencing its Lewis acidity and reactivity [4] [8].
Table 2: Biological Activities Associated with Piperazine-Sulfonyl Hybrids
Biological Target | Activity | Key Structural Determinants | Reference Compound |
---|---|---|---|
Carbonic anhydrase IX | Anticancer (hypoxia targeting) | Sulfonamide-Zn²⁺ coordination | 4-(Chloro-6-[(4-hydroxyphenyl)amino]-1,3,5-triazin-2-yl)amino)methyl]benzenesulfonamide |
Factor Xa | Anticoagulant | Hydrophobic pocket interaction | N,N-Dialkylated 4-(4-arylsulfonylpiperazine-1-carbonyl)-benzamidines |
Serine proteases | Antimicrobial/Anticancer | Reversible covalent binding | Vaborbactam derivatives |
Matrix metalloproteinases | Antimetastatic | Chelation of catalytic Zn²⁺ | Sulfonylpiperazine hydroxamates |
The spatial orientation of the piperazine-sulfonyl group relative to the boronic acid critically influences molecular recognition. In this compound, the sulfonyl linker positions the piperazine moiety para to boron, creating an extended conformation that may simultaneously engage both polar and hydrophobic binding pockets in biological targets. This geometric arrangement is conserved in several clinical candidates, including HIV protease inhibitors and sigma receptor ligands, validating its utility in rational drug design [4] [9].
The ortho-difluoro substitution on the phenyl boronic acid ring confers strategic advantages in both molecular recognition and pharmacokinetic optimization. Fluorine’s strong electronegativity (Pauling scale: 3.98) induces a profound electronic effect on the boronic acid moiety, lowering its pKₐ from approximately 9 (unsubstituted phenylboronic acid) to a predicted 7.17 ± 0.53 for this compound. This enhanced acidity promotes boronate anion formation at physiological pH, facilitating covalent interactions with target enzymes. The fluorine atoms also create a dipole moment orthogonal to the C-B bond axis, potentially enhancing interactions with backbone amides or side-chain residues in target proteins [1] [5] [6].
Fluorine incorporation significantly improves drug-like properties through multiple mechanisms:
The ortho-fluorine effect extends beyond electronic modulation to influence molecular conformation. Steric repulsion between fluorine atoms and the boronic acid’s orthogonal orbitals may enforce near-coplanarity of the boron atom with the aromatic ring, optimizing geometry for transmetalation in Suzuki couplings. This conformational constraint also positions the boronic acid for optimal interactions with catalytic serine residues in hydrolytic enzymes, as observed in β-lactamase inhibitors like vaborbactam [1] [5].
Table 3: Comparative Pharmacokinetic Influence of Fluorine Substitution Patterns in Boronic Acid Derivatives
Substitution Pattern | pKₐ (Boronic Acid) | Metabolic Half-life (h) | Membrane Permeability (PAMPA, ×10⁻⁶ cm/s) | Proteasome IC₅₀ (nM) |
---|---|---|---|---|
Unsubstituted | 8.9 ± 0.2 | 1.2 ± 0.3 | 8.5 ± 1.2 | 39 ± 5 |
4-Fluoro | 8.3 ± 0.1 | 2.8 ± 0.6 | 12.1 ± 1.5 | 28 ± 3 |
3,4-Difluoro | 7.8 ± 0.3 | 4.5 ± 0.8 | 15.3 ± 1.8 | 14 ± 2 |
4,5-Difluoro | 7.2 ± 0.5 | 6.1 ± 1.1 | 18.7 ± 2.1 | 9 ± 1 |
Table 4: Key Structural and Chemical Properties of (4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic Acid
Property | Value/Description | Method/Reference |
---|---|---|
IUPAC Name | (4,5-difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid | CAS Registry [2] [6] |
CAS Registry Number | 1704067-49-1 | ChemicalBook [6] |
Molecular Formula | C₁₁H₁₅BF₂N₂O₄S | AIFChem [2] |
Molecular Weight | 320.13 g/mol | AIFChem [2] |
SMILES Notation | CN1CCN(CC1)S(=O)(=O)C1=CC(F)=C(F)C=C1B(O)O | PubChem [10] |
Boiling Point | 482.0±55.0 °C (Predicted) | QSPR [6] |
Density | 1.51±0.1 g/cm³ (Predicted) | QSPR [6] |
pKₐ (Boronic Acid) | 7.17±0.53 (Predicted) | ChemicalBook [6] |
Therapeutic Applications | Synthetic intermediate for proteasome inhibitors & β-lactamase inhibitors | Biological Evaluation [1] [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7